molecular formula C23H18Cl2N2O2 B10911560 4-chloro-1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

4-chloro-1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10911560
M. Wt: 425.3 g/mol
InChI Key: IKWXKEHHQAUVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-CHLORO-1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as chloro, methoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-CHLORO-1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions usually include mild temperatures and the absence of metal catalysts, making the process environmentally friendly.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-[4-CHLORO-1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols or amines

Scientific Research Applications

4-[4-CHLORO-1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-CHLORO-1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[4-CHLORO-1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER include other pyrazole derivatives with different substituents. Examples include:

  • 4-(4-Bromophenyl)-1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole
  • 4-(4-Fluorophenyl)-1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole

Uniqueness

The uniqueness of 4-[4-CHLORO-1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering advantages such as enhanced reactivity, selectivity, and potential therapeutic benefits.

Properties

Molecular Formula

C23H18Cl2N2O2

Molecular Weight

425.3 g/mol

IUPAC Name

4-chloro-1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C23H18Cl2N2O2/c1-28-19-10-6-15(7-11-19)22-21(25)23(16-8-12-20(29-2)13-9-16)27(26-22)18-5-3-4-17(24)14-18/h3-14H,1-2H3

InChI Key

IKWXKEHHQAUVFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.